molecular formula C18H22N4O2 B1404554 Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate CAS No. 1290625-92-1

Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate

Cat. No. B1404554
M. Wt: 326.4 g/mol
InChI Key: BGDWQDFQCOGLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cycloaddition Reactions and Spiro Compound Synthesis

Cycloaddition reactions involving various 1,3-dipoles to related compounds have been studied, demonstrating the formation of optically active spiro compounds with low diastereoselectivity. This research supports the utility of these reactions in synthesizing complex spiro structures, indicating the compound's role as a key intermediate in the formation of racemic cycloadducts (Škof et al., 2002).

Hydrogen-bonded Structures

Studies on compounds structurally similar to Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate have shown significant differences in hydrogen-bonded structures due to minor changes in substituents. These findings highlight the compound's potential in designing materials with specific molecular architectures (Trilleras et al., 2008).

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

Research into the synthesis of spiro compounds as acetyl-CoA carboxylase inhibitors has been reported. The synthesis approach for these compounds, including the N-2 tert-butyl pyrazolospirolactam core, provides insights into potential pharmaceutical applications, demonstrating a streamlined synthesis process that could be relevant for derivatives of Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate (Huard et al., 2012).

Michael Addition and Schmidt Rearrangement Reactions

The compound's related structures have been utilized in Michael addition and Schmidt rearrangement reactions, synthesizing various spiro compounds. This showcases its versatility in chemical transformations and potential for creating a wide range of biologically active compounds (Amer et al., 2009).

properties

IUPAC Name

tert-butyl spiro[2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene-7,3'-pyrrolidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-17(2,3)24-16(23)21-11-8-18(12-21)14-7-5-10-22(14)15-13(20-18)6-4-9-19-15/h4-7,9-10,20H,8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDWQDFQCOGLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=CC=CN3C4=C(N2)C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate
Reactant of Route 2
Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate
Reactant of Route 4
Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate
Reactant of Route 5
Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate
Reactant of Route 6
Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate

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